

A Technical Guide to 4-Iodo-3-nitrobenzonitrile: Physicochemical Properties and Synthesis

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Compound of Interest

Compound Name: 4-Iodo-3-nitrobenzonitrile

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This technical guide provides a comprehensive overview of the physical and chemical properties of **4-Iodo-3-nitrobenzonitrile**, a key intermediate in various synthetic applications. The document details its appearance, and color, and summarizes its key quantitative data. Furthermore, a plausible experimental protocol for its synthesis is presented, based on established chemical transformations of analogous compounds.

Physicochemical Properties

4-Iodo-3-nitrobenzonitrile is a solid compound at room temperature. Its appearance is consistently reported as a yellowish to off-white or yellow solid.^{[1][2]}

Table 1: Summary of Quantitative Data for **4-Iodo-3-nitrobenzonitrile**

Property	Value	Source(s)
Molecular Formula	C ₇ H ₃ IN ₂ O ₂	[1][3][4][5]
Molecular Weight	274.02 g/mol	[3][4]
Appearance	Solid, Yellowish to off-white, Yellow solid	[1][2]
Melting Point	138 - 159 °C	[1][2]
Solubility	Insoluble in water; Soluble in dichloromethane and chloroform	[1][2]
Purity	Typically ≥95%	[1][4][6]

Note: A range is provided for the melting point as different sources report slightly different values, which can be attributed to the purity of the compound.

Synthesis of 4-Iodo-3-nitrobenzonitrile

A likely synthetic route to **4-Iodo-3-nitrobenzonitrile** involves a Sandmeyer-type reaction starting from an appropriately substituted aniline, followed by the conversion of a functional group to the nitrile. A plausible precursor is 4-amino-3-nitrobenzoic acid. The overall synthesis can be conceptualized in two main stages:

- Diazotization of 4-amino-3-nitrobenzoic acid and subsequent iodination to form 4-iodo-3-nitrobenzoic acid.
- Conversion of the carboxylic acid group of 4-iodo-3-nitrobenzoic acid to the nitrile, yielding the final product.



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A plausible synthetic workflow for **4-Iodo-3-nitrobenzonitrile**.

Experimental Protocols

The following protocols are based on established procedures for similar chemical transformations and provide a general methodology for the synthesis of **4-Iodo-3-nitrobenzonitrile**.

3.1. Synthesis of 4-Iodo-3-nitrobenzoic Acid

This procedure is adapted from the synthesis of 4-iodo-3-nitrobenzoic acid from 4-amino-3-nitrobenzoic acid.

- Diazotization:
 - In a reaction vessel, suspend 4-amino-3-nitrobenzoic acid in an aqueous solution of a strong acid (e.g., hydrochloric acid).
 - Cool the mixture to 0-5 °C using an ice bath with constant stirring.
 - Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO_2) dropwise, maintaining the temperature below 5 °C to form the diazonium salt.
- Iodination:
 - In a separate vessel, prepare an aqueous solution of potassium iodide (KI).
 - Slowly add the freshly prepared diazonium salt solution to the potassium iodide solution.
 - Allow the reaction mixture to stir and gradually warm to room temperature. Nitrogen gas evolution will be observed.
 - The solid precipitate of 4-iodo-3-nitrobenzoic acid is then collected by vacuum filtration, washed with cold water, and dried.

3.2. Conversion of 4-Iodo-3-nitrobenzoic Acid to **4-Iodo-3-nitrobenzonitrile**

This is a general two-step procedure for converting a carboxylic acid to a nitrile.

- Amidation:
 - Convert the 4-iodo-3-nitrobenzoic acid to its corresponding acid chloride by reacting it with thionyl chloride (SOCl_2), often in the presence of a catalytic amount of dimethylformamide (DMF).
 - The resulting crude acid chloride is then carefully reacted with an excess of aqueous ammonia to form 4-iodo-3-nitrobenzamide.
- Dehydration of the Amide:
 - The 4-iodo-3-nitrobenzamide is then dehydrated to yield the final product, **4-iodo-3-nitrobenzonitrile**. This can be achieved using a variety of dehydrating agents, such as phosphorus pentoxide (P_2O_5), phosphoryl chloride (POCl_3), or trifluoroacetic anhydride.
 - The reaction is typically heated, and the crude product is then purified, for example, by recrystallization or column chromatography.

3.3. Analytical Characterization

The synthesized **4-iodo-3-nitrobenzonitrile** should be characterized to confirm its identity and purity.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectroscopy would confirm the structure of the molecule by identifying the chemical shifts and coupling constants of the aromatic protons and carbons, as well as the carbon of the nitrile group.
- Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the nitrile group ($\text{C}\equiv\text{N}$ stretch) typically in the region of $2200\text{--}2260\text{ cm}^{-1}$ and strong absorptions corresponding to the nitro group (NO_2) asymmetric and symmetric stretches.^[7]
- Mass Spectrometry (MS): To confirm the molecular weight of the compound.
- Melting Point Analysis: The melting point of the purified product should be determined and compared with the literature values. A sharp melting point range is indicative of high purity.

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